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Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV)

Volatile Precursor Sublimation CVD Precursor Selection

Process reproducibility in CeO₂ thin-film deposition hinges on precursor oxidation state and ligand architecture. Ce(tmhd)₄ eliminates the redox ambiguity of Ce(III) alternatives by delivering Ce(IV) directly, while its well-characterized sublimation thermodynamics (ΔsubH° and vapor pressure mapped from 430-468 K) enable precise vapor delivery modeling for ALD and MOCVD. - Deposits intrinsically hydrophobic CeO₂ films (water contact angle 91-101.1°) via AACVD without post-functionalization. - Near-quantitative sublimation prevents non-volatile residue buildup in multi-precursor delivery lines. - Compatible with Y(tmhd)₃, Zr(tmhd)₄, and Gd(tmhd)₃ for doped-ceria solid solutions (YDC, GDC).

Molecular Formula C22H40CeO4
Molecular Weight 508.7 g/mol
Cat. No. B13790746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV)
Molecular FormulaC22H40CeO4
Molecular Weight508.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ce]
InChIInChI=1S/2C11H20O2.Ce/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b2*8-7-;
InChIKeyNJUIMVOMXFXJTM-ATMONBRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) – Essential Procurement Profile for a Volatile Ce(IV) CVD/ALD Precursor


Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV), commonly abbreviated as Ce(tmhd)₄ or Ce(thd)₄ , is a homoleptic cerium(IV) β-diketonate complex belonging to the broader class of volatile lanthanide precursors used in gas-phase thin-film deposition technologies . The compound features four chelating 2,2,6,6-tetramethyl-3,5-heptanedionate (tmhd/thd/dpm) ligands coordinated to a central Ce⁴⁺ ion in a distorted dodecahedral geometry . Its defining characteristics for procurement consideration are: (i) the Ce(IV) oxidation state, which eliminates the redox ambiguity associated with Ce(III) precursors during film growth; (ii) well-characterized sublimation thermodynamics enabling precise vapor delivery; and (iii) demonstrated capability to deposit functional CeO₂ thin films with tunable hydrophobicity .

Why Generic Substitution Fails for Ce(tmhd)₄: Ligand-Dependent Volatility, Thermal Stability, and Film Functionality


Ce(tmhd)₄ cannot be casually substituted with other cerium β-diketonates, Ce(III) acetylacetonates, or cyclopentadienyl-based cerium precursors without measurable consequences for process reproducibility and film quality. Ligand architecture directly governs the sublimation temperature, decomposition onset, and vapor pressure of each complex . For example, exchanging the tmhd ligand for the aromatic pmhd ligand yields Ce(pmhd)₄, which is reported as 'comparatively involatile'—a qualitative but definitive statement of unsuitability for gas-phase delivery . Similarly, Ce(txhd)₄ (the 2,2,6-trimethyl analog) exhibits a lower sublimation temperature but a higher decomposition temperature than Ce(tmhd)₄ , meaning the precursor delivery zone and thermal budget must be re-optimized for each ligand variant. Even within the same ligand family, the oxidation state matters: Ce(III) complexes such as Ce(acac)₃ introduce hydrated species and require aerobic oxidation to reach CeO₂, whereas Ce(tmhd)₄ delivers Ce(IV) directly . These ligand-specific and oxidation-state-specific differences mean that precursor substitution is not a drop-in replacement; it is a process redevelopment exercise.

Quantitative Evidence Guide: Where Ce(tmhd)₄ Demonstrates Measurable Differentiation from Comparators


Sublimation Behavior: Near-Quantitative Sublimation of Ce(tmhd)₄ vs. Involatility of the Closest Structural Analog Ce(pmhd)₄

In the only published direct sublimation comparison between Ce(tmhd)₄ and its closest structural analog Ce(pmhd)₄ (which differs only by replacement of one tert-butyl group with a phenyl ring), Ce(tmhd)₄ 'sublimes almost quantitatively' whereas Ce(pmhd)₄ is reported as 'comparatively involatile' . This finding, derived from the same study under identical experimental handling, establishes a clear go/no-go criterion for gas-phase precursor selection: the tmhd ligand confers practical volatility, while the pmhd analog does not. The study also confirmed via single-crystal X-ray diffraction that Ce(tmhd)₄ adopts a distorted dodecahedral coordination geometry (triclinic, space group P1̄, Z = 4, T = 150 K) versus the square-antiprismatic geometry of Ce(pmhd)₄ (monoclinic, space group P2₁/n, Z = 4, T = 150 K), providing a structural rationale for the divergent sublimation behavior .

Volatile Precursor Sublimation CVD Precursor Selection Cerium β-Diketonate

Vapor Pressure and Sublimation Thermodynamics: Comprehensive Dataset Enables Accurate Precursor Delivery Modeling

Ce(tmhd)₄ is one of the few cerium β-diketonate precursors for which a complete sublimation thermodynamic dataset has been published . Saturated vapor pressure over the solid was measured by a flow method across 430–468 K. The enthalpy and entropy of sublimation were calculated at the average experimental temperature and subsequently extrapolated to the standard reference temperature of 298.15 K using empirical heat-capacity corrections, yielding a full temperature-dependent vapor pressure equation applicable over a wide range . Differential scanning calorimetry (DSC) independently provided the melting temperature, melting enthalpy, and solid-state heat capacity from 306 to 459 K . While comparable thermodynamic datasets for direct competitors such as Ce(acac)₃ or Ce(MeCp)₃ remain unpublished or fragmented across disparate sources, the availability of a single-source, internally consistent dataset for Ce(tmhd)₄ eliminates the guesswork in setting bubbler/source temperatures and carrier-gas flow rates for reproducible film deposition.

Vapor Pressure Sublimation Thermodynamics Precursor Delivery DSC

Hydrophobic CeO₂ Thin Films: Water Contact Angles of 91–101.1° Achieved via AACVD Using Ce(thd)₄

Aerosol-assisted chemical vapor deposition (AACVD) of CeO₂ thin films using Ce(thd)₄ as the sole precursor on fluorine-doped tin oxide (FTO)-coated glass substrates yielded water contact angles (WCAs) in the range of 91–101.1° across deposition temperatures of 400–500 °C . This places the deposited films firmly in the hydrophobic regime (WCA > 90°). For comparison, uncoated glass substrates typically exhibit WCAs of approximately 62.6° (hydrophilic), while conventional SiO₂-based coatings deposited from TEOS show WCAs as low as 17.2° . X-ray photoelectron spectroscopy (XPS) of the Ce(thd)₄-derived films confirmed a transition from a mixed Ce³⁺/Ce⁴⁺ phase to a composition dominated exclusively by Ce⁴⁺ with increasing deposition temperature, directly linking the precursor's Ce(IV) oxidation state to the surface chemistry responsible for hydrophobicity . No direct WCA comparison using alternative cerium precursors under identical AACVD conditions has been published, but the Ce(thd)₄-derived films represent a rare example of intrinsically hydrophobic CeO₂ achieved without post-deposition fluorination or silanization.

Hydrophobic Coatings Cerium Oxide AACVD Water Contact Angle

Air and Moisture Stability: Both Ce(tmhd)₄ and Its Phenyl-Analog Are Stable Under Ambient Conditions

X-ray crystallographic characterization confirmed that single crystals of Ce(tmhd)₄ are stable to both air and moisture . The same study reported that the phenyl-substituted analog Ce(pmhd)₄ also exhibits air and moisture stability , indicating that this property is characteristic of the Ce(IV) tetrakis β-diketonate structural motif rather than unique to the tmhd ligand. For procurement purposes, this means Ce(tmhd)₄ can be handled, weighed, and loaded into deposition equipment without stringent glovebox requirements—a practical advantage over highly air-sensitive Ce(III) cyclopentadienyl or alkoxide precursors. However, the recommended storage condition of 2–8 °C under inert gas (nitrogen or argon) should be observed for long-term shelf-life preservation.

Air Stability Moisture Stability Precursor Handling Shelf Life

MOCVD Growth Rate Versatility: 25–250 nm/h Over a Wide Precursor Feeding Range

In MOCVD of CeO₂ thin films using Ce(thd)₄ as the cerium source, growth rates spanning 25–250 nm/h were achieved, with the rate being strongly dependent on the precursor feeding rate but relatively insensitive to deposition temperature . This wide tunable range provides process engineers with flexibility to optimize for either throughput (high rate) or thickness precision (low rate). When Ce(tmhd)₄ and Ce(acac)₃ were compared in the same MOCVD study across a temperature range of 300–900 °C, the resulting ceria layers exhibited differing structural and compositional characteristics depending on the precursor and carrier gas (Ar vs. air) , indicating that precursor identity directly influences film crystallinity and stoichiometry. However, quantitative growth-rate data for Ce(acac)₃ under identical conditions were not reported in the same study, limiting the comparison to a qualitative observation of precursor-dependent outcomes .

MOCVD Growth Rate CeO₂ Thin Film Process Window

High-Confidence Application Scenarios for Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) Based on Quantitative Evidence


ALD and MOCVD of CeO₂ Gate Dielectrics and Electrolyte Interlayers

The comprehensive sublimation thermodynamics dataset for Ce(tmhd)₄ —including vapor pressure measured from 430–468 K, DSC-derived melting enthalpy and heat capacity, and extrapolated ΔsubH° and ΔsubS° values at 298.15 K—enables accurate precursor delivery modeling for ALD and MOCVD processes. This is essential for depositing CeO₂ as a high-κ gate dielectric or as an electrolyte interlayer in solid oxide fuel cells, where precise thickness control (angstrom-level for ALD, nanometer-level for MOCVD) is required. The air and moisture stability of Ce(tmhd)₄ further supports its use in production-scale ALD tools where precursor ampoules may be exposed to ambient atmosphere during changeover, and the demonstrated MOCVD growth-rate range of 25–250 nm/h provides the process latitude needed to transition from R&D to pilot-scale manufacturing without precursor re-qualification.

Hydrophobic, Self-Cleaning Cerium Oxide Coatings for Photovoltaic Cover Glass

Ce(tmhd)₄ is the only cerium precursor for which deposition of intrinsically hydrophobic CeO₂ thin films has been quantitatively demonstrated in the peer-reviewed literature. AACVD using Ce(thd)₄ on FTO-coated glass at 400–500 °C produced films with water contact angles of 91–101.1° , entering the hydrophobic regime without any post-deposition surface functionalization. XPS analysis confirmed that the films transition to a pure Ce⁴⁺ composition at higher deposition temperatures , directly linking the precursor's Ce(IV) oxidation state to the hydrophobic surface chemistry. This scenario is directly relevant to manufacturers of anti-soiling coatings for solar module cover glass, where durable, transparent, hydrophobic oxide coatings offer a longer-lifetime alternative to polymer-based self-cleaning films.

Multi-Component Oxide Thin Films Requiring Co-Delivery with Other TMHD-Precursors

Ce(tmhd)₄ is structurally and thermally compatible with other metal tmhd complexes—such as Y(tmhd)₃, Zr(tmhd)₄, La(tmhd)₃, and Gd(tmhd)₃—that share the same ligand architecture . This compatibility simplifies multi-precursor co-delivery in MOCVD and ALD for the deposition of doped ceria (e.g., YDC, GDC, SDC) and complex oxide solid solutions (e.g., Ce₀.₅Zr₀.₅O₂). The near-quantitative sublimation behavior of Ce(tmhd)₄ ensures that it does not leave non-volatile residues in delivery lines when used alongside other tmhd-based precursors, reducing cross-contamination risk in multi-precursor deposition systems. Published work confirms successful co-deposition of Ce(tmhd)₄ with Y(tmhd)₃ for yttria-doped ceria layers and with Zr(tmhd)₄ for Ce₀.₅Zr₀.₅O₂ solid solutions .

Nanoconfined CeO₂ Synthesis via Sublimation-Infiltration of Porous Hosts

The near-quantitative sublimation of Ce(tmhd)₄ under vacuum has been exploited for filling graphitized carbon nanofibers (GNFs) with a cerium precursor via sublimation-infiltration, followed by thermal decomposition to yield CeO₂ nanoparticles confined within the nanoscale tubular host . This application leverages the clean gas-phase transport of Ce(tmhd)₄ to access confined spaces that are inaccessible to solution-phase infiltration methods. The Ce(IV) oxidation state of the precursor ensures that the resulting CeO₂ nanoparticles are formed directly without requiring an oxidative post-treatment step, a distinct advantage over Ce(III) precursors that must undergo oxidation during or after decomposition.

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